molecular formula C12H21F3N2O2 B2363426 Tert-butyl N-[[(2S,3S)-2-(trifluoromethyl)piperidin-3-yl]methyl]carbamate CAS No. 1909294-85-4

Tert-butyl N-[[(2S,3S)-2-(trifluoromethyl)piperidin-3-yl]methyl]carbamate

Cat. No.: B2363426
CAS No.: 1909294-85-4
M. Wt: 282.307
InChI Key: UPVMSIXKSONTNL-IUCAKERBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-[[(2S,3S)-2-(trifluoromethyl)piperidin-3-yl]methyl]carbamate is a complex organic compound that features a tert-butyl group, a trifluoromethyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[[(2S,3S)-2-(trifluoromethyl)piperidin-3-yl]methyl]carbamate typically involves multiple steps, starting with the preparation of the piperidine ring and the introduction of the trifluoromethyl group. The tert-butyl carbamate group is then added to the molecule. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield, making the compound available for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[[(2S,3S)-2-(trifluoromethyl)piperidin-3-yl]methyl]carbamate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

Tert-butyl N-[[(2S,3S)-2-(trifluoromethyl)piperidin-3-yl]methyl]carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl N-[[(2S,3S)-2-(trifluoromethyl)piperidin-3-yl]methyl]carbamate involves its interaction with specific molecular targets. The trifluoromethyl group and piperidine ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl carbamate: A simpler compound with similar protective group properties.

    Trifluoromethylpiperidine: Shares the trifluoromethyl and piperidine moieties but lacks the carbamate group.

Uniqueness

Tert-butyl N-[[(2S,3S)-2-(trifluoromethyl)piperidin-3-yl]methyl]carbamate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research applications.

Properties

IUPAC Name

tert-butyl N-[[(2S,3S)-2-(trifluoromethyl)piperidin-3-yl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21F3N2O2/c1-11(2,3)19-10(18)17-7-8-5-4-6-16-9(8)12(13,14)15/h8-9,16H,4-7H2,1-3H3,(H,17,18)/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPVMSIXKSONTNL-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCNC1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H]1CCCN[C@@H]1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.